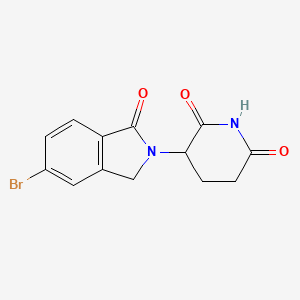
2-methylquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-methylquinoline-3-carbaldehyde” is a derivative of quinoline, an organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It is one of the methyl derivatives of quinoline and is bioactive . It is used in the preparation of various dyes .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, can be achieved through the Vilsmeier–Haack reaction . Various nucleophiles can be introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=NC2=CC=C(C=C2C=C1C=O)C . The empirical formula is C12H11NO2 , and the molecular weight is 201.22 . Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. For instance, the azido–Cu complex can undergo reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-methylquinoline-3-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylpyridine", "2-bromoacetophenone", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bisulfite" ], "Reaction": [ "Step 1: 2-methylpyridine is reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 2-(2-bromoacetophenyl)-2-methylpyridine.", "Step 2: The intermediate compound from step 1 is reduced using sodium borohydride in acetic acid to form 2-(2-hydroxyacetophenyl)-2-methylpyridine.", "Step 3: The intermediate compound from step 2 is acetylated using acetic anhydride in the presence of sulfuric acid to form 2-(2-acetoxyacetophenyl)-2-methylpyridine.", "Step 4: The intermediate compound from step 3 is diazotized using sodium nitrite and hydrochloric acid to form 2-(2-nitrophenyl)-2-methylpyridine.", "Step 5: The intermediate compound from step 4 is reduced using sodium bisulfite to form 2-methylquinoline-3-carbaldehyde." ] } | |
CAS-Nummer |
1781708-40-4 |
Molekularformel |
C11H9NO |
Molekulargewicht |
171.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



